6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is carried out in the presence of catalytic amounts of piperidine, and the mixture is boiled in alcohol to achieve the desired product. The yields of this reaction range from 69% to 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can have different functional groups attached to the aromatic ring, depending on the specific reagents and conditions used.
Scientific Research Applications
6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of luminescent sensors and as a photosensitizer in solar cells.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in fluorescence microscopy and other imaging techniques . Additionally, its potential therapeutic effects are believed to be mediated through interactions with cellular proteins and enzymes, leading to the modulation of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure but differ in the acyl group attached to the quinoline ring.
Coumarin derivatives: These compounds have a similar luminescent property and are used in similar applications, such as biological imaging and sensor development.
Uniqueness
6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural configuration, which imparts distinct luminescent properties and potential therapeutic effects. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(2-methylbenzoyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H23NO3/c1-14-8-6-7-9-17(14)22(26)19-11-16-10-18-15(2)13-24(3,4)25(5)20(18)12-21(16)28-23(19)27/h6-13H,1-5H3 |
InChI Key |
YMYJFKHTPVVDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.